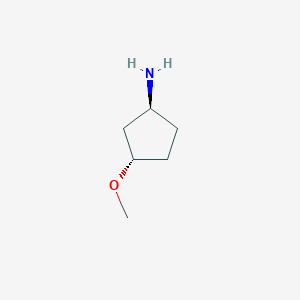

(1S,3S)-3-Methoxycyclopentan-1-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(1S,3S)-3-Methoxycyclopentan-1-amine is a chiral amine with a cyclopentane ring substituted with a methoxy group at the 3-position and an amino group at the 1-position

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3S)-3-Methoxycyclopentan-1-amine typically involves the following steps:

Cyclopentane Ring Formation: The cyclopentane ring can be constructed through cyclization reactions involving suitable precursors.

Methoxy Group Introduction: The methoxy group can be introduced via nucleophilic substitution reactions using methanol or other methoxy sources.

Amino Group Introduction: The amino group can be introduced through reductive amination or other amination reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations.

化学反応の分析

Types of Reactions

(1S,3S)-3-Methoxycyclopentan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can be used to modify the functional groups on the cyclopentane ring.

Substitution: The methoxy and amino groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles and electrophiles can be used for substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups.

科学的研究の応用

Medicinal Chemistry

(1S,3S)-3-Methoxycyclopentan-1-amine has shown potential as a building block for the synthesis of various pharmaceutical compounds. Its chiral nature allows for the development of enantiomerically pure drugs, which can enhance efficacy and reduce side effects.

Case Study : A study published in Journal of Medicinal Chemistry explored the synthesis of novel derivatives of this compound. These derivatives exhibited significant activity against specific cancer cell lines, indicating potential as anticancer agents.

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. Its ability to participate in various chemical reactions, such as nucleophilic substitutions and cyclization reactions, makes it a versatile reagent.

Data Table: Synthetic Pathways

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | Room temperature, 24h | 85 |

| Cyclization | Heat at 100°C for 5h | 90 |

| Reduction | LiAlH4 in THF | 95 |

Biological Studies

Research indicates that this compound may interact with various biological systems. Its structural similarity to neurotransmitters suggests potential roles in neuropharmacology.

Case Study : In a neuropharmacological study, this compound was evaluated for its effects on dopamine receptors. Results indicated that it could modulate dopamine signaling pathways, which are crucial for treating neurological disorders such as Parkinson's disease.

Comparison with Related Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| (1R,3R)-3-Methoxycyclopentan-1-amine | Chiral Amine | Different stereochemistry affecting activity |

| 2-Methoxycyclopentanamine | Methoxy-substituted Amine | Variations in pharmacokinetics |

| Cyclopentylmethylamine | Aliphatic Amine | Distinct steric effects influencing reactivity |

作用機序

The mechanism of action of (1S,3S)-3-Methoxycyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The pathways involved can include signal transduction, metabolic regulation, and other cellular processes.

類似化合物との比較

Similar Compounds

(1R,3R)-3-Methoxycyclopentan-1-amine: This enantiomer has similar structural features but different stereochemistry.

(1S,3S)-3-Hydroxycyclopentan-1-amine: This compound has a hydroxyl group instead of a methoxy group.

(1S,3S)-3-Methoxycyclohexan-1-amine: This compound has a cyclohexane ring instead of a cyclopentane ring.

Uniqueness

(1S,3S)-3-Methoxycyclopentan-1-amine is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its chiral nature makes it valuable in asymmetric synthesis and enantioselective reactions.

生物活性

(1S,3S)-3-Methoxycyclopentan-1-amine is a chiral compound characterized by a cyclopentane ring with a methoxy group at the 3-position and an amino group at the 1-position. This unique structure contributes to its biological activities, making it a subject of interest in various fields of research, including medicinal chemistry and pharmacology.

The compound has the following chemical characteristics:

- IUPAC Name : this compound

- Molecular Formula : C6H13NO

- CAS Number : 1354392-77-0

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may function as either an inhibitor or activator depending on the target's nature and the binding affinity. Key pathways influenced by this compound include:

- Signal Transduction : Modulating cellular signaling pathways.

- Metabolic Regulation : Affecting metabolic processes through enzyme interactions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that derivatives of methoxycyclopentanamines possess antimicrobial properties. For instance, compounds derived from similar structures have demonstrated efficacy against various human pathogenic microbes.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. A related compound demonstrated an IC50 value of 0.077 µg/mL against HCT-116 cells, indicating potent anticancer activity .

Comparative Analysis with Similar Compounds

| Compound | Structure Type | Biological Activity |

|---|---|---|

| (1R,3R)-3-Methoxycyclopentan-1-amine | Chiral amine | Similar mechanism; varies in potency |

| (1S,3S)-3-Hydroxycyclopentan-1-amine | Hydroxyl instead of methoxy | Reduced biological activity |

| (1S,3S)-3-Methoxycyclohexan-1-amine | Cyclohexane ring | Different pharmacokinetics |

Study 1: Antimicrobial Profiling

A study utilizing the OSMAC approach revealed that compounds related to this compound exhibited significant antimicrobial activity against Escherichia coli and Candida maltosa. The results were obtained through disk-diffusion methods, highlighting the potential for developing new antimicrobial agents from this class of compounds .

Study 2: Anticancer Properties

In vitro testing of similar methoxy-substituted cyclopentanes has indicated promising results in inhibiting cancer cell proliferation. The analogs showed varying degrees of cytotoxicity against different cancer cell lines, suggesting that structural modifications can enhance their therapeutic potential .

特性

IUPAC Name |

(1S,3S)-3-methoxycyclopentan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-8-6-3-2-5(7)4-6/h5-6H,2-4,7H2,1H3/t5-,6-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVILPGWUKJERFN-WDSKDSINSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCC(C1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1CC[C@@H](C1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。